molecular formula C21H27N3O2 B11798272 Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate

Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11798272
M. Wt: 353.5 g/mol
InChI Key: LMKACBYLVNFNPX-UHFFFAOYSA-N
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Description

Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Biological Activity

Benzyl 2-(2-(propylamino)pyridin-3-yl)piperidine-1-carboxylate, with a CAS number of 1352539-84-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H27N3O2
  • Molecular Weight : 353.5 g/mol
  • Structure : The compound features a piperidine ring linked to a pyridine moiety, which is substituted by a propylamino group and a benzyl ester.

Research indicates that compounds similar to this compound often interact with various biological targets, including neurotransmitter receptors and kinases. The presence of the propylamino group suggests potential interaction with dopamine receptors, which are crucial in regulating mood and behavior.

  • Dopamine Receptor Modulation : Studies have shown that similar piperidine derivatives can act as agonists or antagonists at dopamine receptors, influencing dopaminergic signaling pathways. This activity is relevant in the context of neuropsychiatric disorders such as schizophrenia and depression .
  • Kinase Inhibition : The compound may also exhibit inhibitory effects on certain kinases involved in cell signaling pathways. For example, modulation of AGC kinases has been observed with related compounds, suggesting a role in cancer therapy and metabolic regulation .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

  • Neuroprotective Effects : Some studies suggest that related compounds can provide neuroprotection by modulating oxidative stress pathways and promoting neuronal survival.
  • Antidepressant Activity : Given its potential interaction with dopamine receptors, the compound may exhibit antidepressant-like effects in preclinical models.
  • Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

Case Studies

  • In Vivo Studies : Animal models have demonstrated that administration of similar piperidine derivatives results in significant changes in behavior indicative of altered dopaminergic activity. For instance, compounds that activate D1-like receptors have been linked to increased locomotor activity and enhanced cognitive function .
  • In Vitro Assays : Cell culture studies indicate that these compounds can affect cell proliferation and apoptosis in cancer cell lines, supporting their potential use as anticancer agents. For example, inhibition of specific kinases led to reduced tumor growth in xenograft models .

Data Table

Biological ActivityObserved EffectsReference
Dopamine Receptor ModulationAgonistic effects on D1 receptors
Kinase InhibitionReduced activity of AGC kinases
Neuroprotective EffectsIncreased neuronal survival
Antidepressant ActivityBehavioral improvements in models
Anti-inflammatory EffectsDecreased cytokine levels

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

benzyl 2-[2-(propylamino)pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C21H27N3O2/c1-2-13-22-20-18(11-8-14-23-20)19-12-6-7-15-24(19)21(25)26-16-17-9-4-3-5-10-17/h3-5,8-11,14,19H,2,6-7,12-13,15-16H2,1H3,(H,22,23)

InChI Key

LMKACBYLVNFNPX-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC=N1)C2CCCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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